molecular formula C9H9NO B184240 N-Phenylacrylamide CAS No. 2210-24-4

N-Phenylacrylamide

Cat. No. B184240
CAS RN: 2210-24-4
M. Wt: 147.17 g/mol
InChI Key: BPCNEKWROYSOLT-UHFFFAOYSA-N
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Patent
US06291475B1

Procedure details

Acryloyl chloride (28.5 mL; 350 mmol) was added to a stirred solution of phenylamine (30 mL; 320 mmol) and TEA (56 mL; 400 mmol) in THF (1 L) at 0° C. The reaction mixture was stirred for 3 h, poured onto brine and extracted with diethyl ether. The organic layer was dried, concentrated and recrystallized from hexane:EtOAc (3:1) to give the sub-title compound in a 79% yield.
Quantity
28.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
56 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:4])[CH:2]=[CH2:3].[C:6]1([NH2:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>C1COCC1>[C:6]1([NH:12][C:1](=[O:4])[CH:2]=[CH2:3])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
28.5 mL
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
30 mL
Type
reactant
Smiles
C1(=CC=CC=C1)N
Name
TEA
Quantity
56 mL
Type
reactant
Smiles
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto brine
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
recrystallized from hexane:EtOAc (3:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(C=C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.